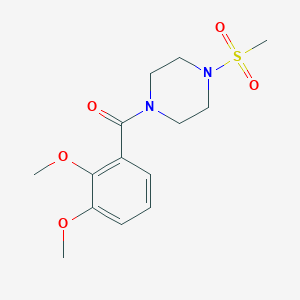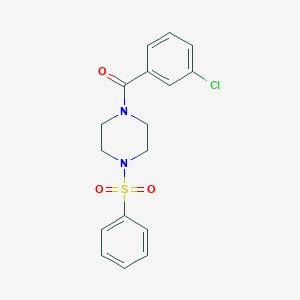
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, also known as EBP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent. This compound has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain.
Wirkmechanismus
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which results in the activation of downstream signaling pathways. This activation leads to the modulation of neurotransmitter release, including serotonin, dopamine, and norepinephrine. This compound has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the reduction of oxidative stress. This compound has also been shown to have anxiolytic, antidepressant, and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments, including its high affinity for the serotonin 5-HT1A receptor, its ability to modulate neurotransmitter release, and its potential use as an analgesic and anti-inflammatory agent. However, this compound also has some limitations, including its potential for off-target effects and its limited availability.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, including the development of more selective agonists and antagonists for the serotonin 5-HT1A receptor, the investigation of this compound's effects on other neurotransmitter systems, and the evaluation of this compound's potential for the treatment of various neurological and psychiatric disorders. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of this compound, making it more readily available for research purposes.
Conclusion:
This compound is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its high affinity for the serotonin 5-HT1A receptor and its ability to modulate neurotransmitter release make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-ethylbenzylamine with phenylacetyl chloride in the presence of a base, or the reaction of 4-ethylbenzylamine with phenylacetic acid and a dehydrating agent. The purity and yield of the synthesized this compound can be improved by using different purification techniques, such as recrystallization or column chromatography.
Eigenschaften
Molekularformel |
C21H26N2O |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H26N2O/c1-2-18-8-10-20(11-9-18)17-22-12-14-23(15-13-22)21(24)16-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3 |
InChI-Schlüssel |
WZWBUKYWFYASHW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)
![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)

![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)